molecular formula C135H208N40O39 B10822681 PYY-(13-36) (mouse, rat, pig)

PYY-(13-36) (mouse, rat, pig)

Cat. No.: B10822681
M. Wt: 3015.3 g/mol
InChI Key: IAZLNMARDOOODL-PRZASUQOSA-N
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Description

PYY-(13-36) is a synthetic fragment of the peptide YY (PYY) derived from rodents and pigs. Peptide YY is a 36-residue peptide first isolated from the porcine intestine. It is known for its role in inhibiting gastric, pancreatic, and intestinal secretions. PYY-(13-36) shares the same amino acid sequence across mouse, rat, and pig species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PYY-(13-36) involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of PYY-(13-36) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: PYY-(13-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its tyrosine residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize tyrosine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.

    Substitution: Amino acid substitutions can be achieved using specific reagents during SPPS.

Major Products: The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidized/reduced forms of the original peptide .

Scientific Research Applications

PYY-(13-36) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating appetite and energy homeostasis. It binds to neuropeptide Y receptors, influencing feeding behavior.

    Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders due to its appetite-suppressing effects.

    Industry: Utilized in the development of diagnostic assays and as a standard in peptide research

Mechanism of Action

PYY-(13-36) exerts its effects by binding to neuropeptide Y receptors, specifically the Y2 receptor. This binding inhibits the release of neuropeptide Y, a potent stimulator of appetite, thereby reducing food intake. The peptide also slows gastric emptying and increases water and electrolyte absorption in the colon. These actions are mediated through the vagus nerve and central nervous system pathways .

Comparison with Similar Compounds

    PYY-(1-36): The full-length peptide with similar biological activities but different receptor affinities.

    PYY-(3-36): A truncated form that is the predominant circulating form and has a higher affinity for the Y2 receptor.

    Neuropeptide Y (NPY): A related peptide with overlapping functions but distinct receptor interactions.

Uniqueness: PYY-(13-36) is unique in its selective binding to the Y2 receptor, making it a valuable tool for studying receptor-specific effects. Unlike PYY-(1-36), it lacks the first 12 amino acids, which alters its receptor binding profile and biological activity .

Properties

Molecular Formula

C135H208N40O39

Molecular Weight

3015.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C135H208N40O39/c1-65(2)50-89(164-126(208)99(62-177)171-108(190)70(11)153-116(198)93(54-72-23-31-77(180)32-24-72)166-121(203)94(55-73-25-33-78(181)34-26-73)165-110(192)83(19-14-46-149-133(141)142)156-125(207)100(63-178)172-119(201)91(52-67(5)6)161-115(197)87(40-43-104(186)187)158-114(196)88(41-44-105(188)189)159-127(209)101-22-17-49-175(101)130(212)81(136)61-176)117(199)155-82(18-13-45-148-132(139)140)111(193)168-96(58-76-60-147-64-152-76)122(204)167-95(56-74-27-35-79(182)36-28-74)120(202)162-90(51-66(3)4)118(200)169-97(59-103(138)185)123(205)163-92(53-68(7)8)124(206)173-106(69(9)10)128(210)174-107(71(12)179)129(211)160-85(21-16-48-151-135(145)146)109(191)157-86(39-42-102(137)184)113(195)154-84(20-15-47-150-134(143)144)112(194)170-98(131(213)214)57-75-29-37-80(183)38-30-75/h23-38,60,64-71,81-101,106-107,176-183H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,184)(H2,138,185)(H,147,152)(H,153,198)(H,154,195)(H,155,199)(H,156,207)(H,157,191)(H,158,196)(H,159,209)(H,160,211)(H,161,197)(H,162,202)(H,163,205)(H,164,208)(H,165,192)(H,166,203)(H,167,204)(H,168,193)(H,169,200)(H,170,194)(H,171,190)(H,172,201)(H,173,206)(H,174,210)(H,186,187)(H,188,189)(H,213,214)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1

InChI Key

IAZLNMARDOOODL-PRZASUQOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N

Origin of Product

United States

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